molecular formula C3H4O2 B14194261 (2R)-2-Hydroxycyclopropan-1-one CAS No. 850869-69-1

(2R)-2-Hydroxycyclopropan-1-one

Katalognummer: B14194261
CAS-Nummer: 850869-69-1
Molekulargewicht: 72.06 g/mol
InChI-Schlüssel: FQAPTELXEUWBBK-UWTATZPHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Hydroxycyclopropan-1-one is a chiral cyclopropane derivative with a hydroxyl group attached to the second carbon of the cyclopropane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Hydroxycyclopropan-1-one can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate. The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired compound from by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions: (2R)-2-Hydroxycyclopropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form cyclopropanol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride for halogenation or amines for amination.

Major Products:

    Oxidation: Formation of cyclopropanone or cyclopropanecarboxylic acid.

    Reduction: Formation of cyclopropanol.

    Substitution: Formation of cyclopropyl halides or cyclopropylamines.

Wissenschaftliche Forschungsanwendungen

(2R)-2-Hydroxycyclopropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2R)-2-Hydroxycyclopropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

    Cyclopropanol: Similar structure but lacks the hydroxyl group at the second carbon.

    Cyclopropanone: Contains a carbonyl group instead of a hydroxyl group.

    Cyclopropanecarboxylic acid: Contains a carboxyl group instead of a hydroxyl group.

Uniqueness: (2R)-2-Hydroxycyclopropan-1-one is unique due to its chiral center and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

850869-69-1

Molekularformel

C3H4O2

Molekulargewicht

72.06 g/mol

IUPAC-Name

(2R)-2-hydroxycyclopropan-1-one

InChI

InChI=1S/C3H4O2/c4-2-1-3(2)5/h2,4H,1H2/t2-/m1/s1

InChI-Schlüssel

FQAPTELXEUWBBK-UWTATZPHSA-N

Isomerische SMILES

C1[C@H](C1=O)O

Kanonische SMILES

C1C(C1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.